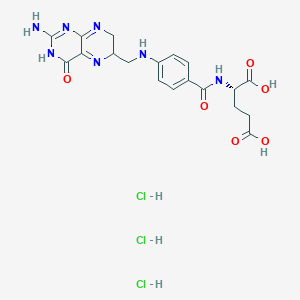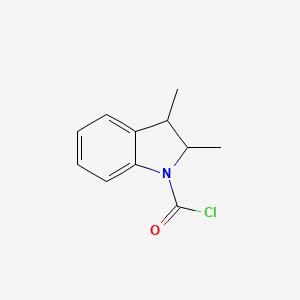![molecular formula C29H30ClFN4O2 B593778 2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide;hydrochloride CAS No. 1355327-02-4](/img/structure/B593778.png)
2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide;hydrochloride is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). It specifically targets the R132H mutation in IDH1, which is commonly found in various cancers, including glioblastoma . The compound has shown significant potential in reducing the production of 2-hydroxyglutarate, a metabolite associated with cancer progression .
Mechanism of Action
Target of Action
The primary target of ML-309 is mutant isocitrate dehydrogenase 1 (IDH1) . IDH1 plays a crucial role in the tricarboxylic acid (TCA) cycle, converting isocitrate to alpha-ketoglutarate. Mutations in IDH1 can lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which is implicated in several types of cancer .
Mode of Action
ML-309 acts as an inhibitor of the mutant IDH1 . It selectively inhibits the R132H mutation of IDH1 over the wild-type IDH1 . The inhibition is reversible, meaning that the binding of ML-309 to the mutant IDH1 can be reversed, allowing the enzyme to regain its function .
Biochemical Pathways
By inhibiting mutant IDH1, ML-309 affects the metabolic pathway involving isocitrate and alpha-ketoglutarate . More specifically, it reduces the production of the oncometabolite 2-HG in cells with the IDH1 R132H mutation . This can potentially disrupt the pathological processes driven by 2-HG, such as epigenetic alterations and blockage of cell differentiation .
Result of Action
The primary result of ML-309’s action is the reduction of 2-HG production in cells harboring the IDH1 R132H mutation . This could potentially alleviate the oncogenic effects of 2-HG, although the specific cellular and molecular effects would depend on the context, such as the type of cancer and the presence of other genetic alterations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide;hydrochloride involves multiple steps, starting with the preparation of the core benzimidazole structure. The key steps include:
Formation of Benzimidazole Core: This involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative.
Functionalization: Introduction of functional groups such as cyclopentylamino and fluorophenyl groups through nucleophilic substitution reactions.
Final Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Time: Optimizing these parameters to maximize yield.
Purification: Use of techniques such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the benzimidazole core.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the functionalization of this compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), methanol, ethanol.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of mutant IDH1 and its effects on metabolic pathways.
Biology: Investigated for its role in modulating cellular metabolism and its potential as a therapeutic agent in cancer research.
Medicine: Explored for its potential use in treating cancers with IDH1 mutations, particularly glioblastoma.
Industry: Utilized in the development of new therapeutic agents targeting metabolic pathways in cancer.
Comparison with Similar Compounds
Similar Compounds
AGI-6780: Another inhibitor of mutant IDH1, but with different selectivity and potency.
IDH305: A selective inhibitor of IDH1 mutations, used in similar research applications.
FT-2102: Targets IDH1 mutations and is being investigated for its therapeutic potential in cancer.
Uniqueness of 2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide;hydrochloride
This compound is unique due to its high selectivity for the R132H mutation in IDH1 and its ability to significantly reduce 2-hydroxyglutarate production. This makes it a valuable tool in cancer research and a potential therapeutic agent .
Properties
IUPAC Name |
2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29FN4O2.ClH/c1-20-9-2-5-14-24(20)28(29(36)32-22-11-3-4-12-22)34(23-13-8-10-21(30)17-23)27(35)18-33-19-31-25-15-6-7-16-26(25)33;/h2,5-10,13-17,19,22,28H,3-4,11-12,18H2,1H3,(H,32,36);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSMHAMFRFTZMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)NC2CCCC2)N(C3=CC(=CC=C3)F)C(=O)CN4C=NC5=CC=CC=C54.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30ClFN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
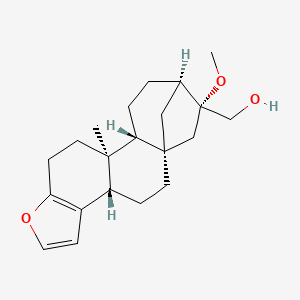
![ethyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593699.png)
![3,4-dichloro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide](/img/structure/B593700.png)
![N-[(1-aminocyclohexyl)methyl]-3,4-dichlorobenzamide](/img/structure/B593701.png)

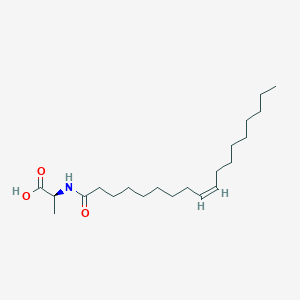
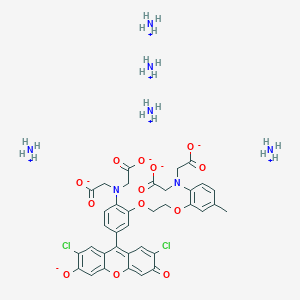
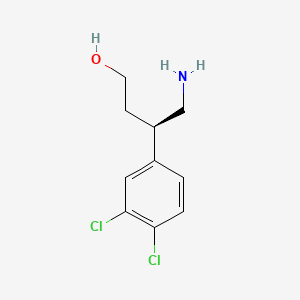
![Ethyl 3-carboxylate-[1-(2.5-disulfophenyl)]-2-pyrazolin-5-one dipotassium salt](/img/new.no-structure.jpg)
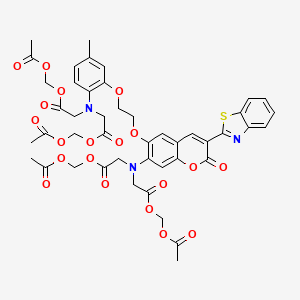
![[1-(3,4-Dichlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B593712.png)
